4CIN vs. 2APN: Quantum Yield Enhancement in Aqueous Environment and DNA Duplex
The 4-cyanoindole-derived nucleoside 4CIN demonstrates substantially higher fluorescence quantum yield than the industry-standard probe 2-aminopurine-2′-deoxyribonucleoside (2APN) [1]. In aqueous solution, 4CIN exhibits quantum yields >0.90, while when incorporated into duplex DNA, it maintains uniquely high quantum yields ranging from 0.15 to 0.31 depending on sequence and hybridization context, surpassing that of 2APN [2].
| Evidence Dimension | Fluorescence quantum yield (Φ) |
|---|---|
| Target Compound Data | >0.90 (free in water); 0.15–0.31 (in duplex DNA) |
| Comparator Or Baseline | 2-Aminopurine-2′-deoxyribonucleoside (2APN): moderate quantum yield with strong in-strand quenching in DNA |
| Quantified Difference | Superior quantum yield in both free and DNA-incorporated states; substantially less in-strand fluorescence quenching compared to 2APN |
| Conditions | Aqueous solution (water); duplex DNA with sequence-dependent hybridization contexts |
Why This Matters
For procurement decisions in nucleic acid research, 4CIN provides quantitatively superior signal-to-noise in DNA hybridization and enzymatic assays compared to the legacy standard 2APN.
- [1] Passow KT, Harki DA. 4-Cyanoindole-2′-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue. Org Lett. 2018;20(14):4310-4313. doi:10.1021/acs.orglett.8b01746 View Source
- [2] Passow KT, et al. Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2′-Deoxyribonucleoside-5′-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA. Curr Protoc Nucleic Acid Chem. 2020;80(1):e101. doi:10.1002/cpnc.101 View Source
